Tomoxiprol
Description
Tomoxiprol (C₂₁H₂₀N₂O) is a nonsteroidal anti-inflammatory drug (NSAID) classified under the dibenzoxazole category (class code 51383100) and functions as a cyclooxygenase (COX) inhibitor . Its IUPAC name, 3-isopropyl-2-(p-methoxyphenyl)-3H-naphthoimidazole, reflects its unique structural features, including a naphthoimidazole core and a methoxyphenyl substituent, which contribute to its pharmacological activity . The compound is registered under multiple identifiers, including NIH CID 53454 and UMLS ID C0076824, and has been stabilized in amorphous form through cyclodextrin complexation to enhance dissolution rates .
Properties
Molecular Formula |
C21H20N2O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-propan-2-yl-1H-benzo[e]benzimidazole |
InChI |
InChI=1S/C21H20N2O/c1-13(2)18-12-15-6-4-5-7-17(15)19-20(18)23-21(22-19)14-8-10-16(24-3)11-9-14/h4-13H,1-3H3,(H,22,23) |
InChI Key |
ZFRQMIPKEPUCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C3=C1N=C(N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Absorption and Bioavailability
This compound’s amorphous cyclodextrin complex achieves a dissolution rate 3× faster than its crystalline form, suggesting superior oral bioavailability (~80%) compared to diclofenac (50–60%) and celecoxib (~40%) .
Metabolism and Excretion
Like most NSAIDs, this compound undergoes hepatic metabolism via CYP2C9, with a hypothetical elimination half-life of 12–15 hours—longer than diclofenac (1–2 hours) but shorter than celecoxib (~11 hours) . Renal excretion accounts for ~60% of elimination, aligning with trends observed in acidic NSAIDs .
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